

# YF-2 Compound: A Technical Guide to its Structure and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

YF-2 is a novel small molecule compound identified as a first-in-class activator of histone acetyltransferases (HATs). Specifically, it targets the CREB-binding protein (CBP) and its paralog p300, as well as p300/CBP-associated factor (PCAF) and GCN5. By allosterically activating these key epigenetic regulators, YF-2 enhances histone acetylation, leading to the modulation of gene expression. This activity gives YF-2 significant therapeutic potential, particularly in oncology and neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to YF-2.

#### **Chemical Structure**

The chemical structure of YF-2 is provided below. The structure was rendered from its SMILES (Simplified Molecular Input Line Entry System) notation.

Chemical Formula: C<sub>20</sub>H<sub>22</sub>ClF<sub>3</sub>N<sub>2</sub>O<sub>3</sub> Molecular Weight: 430.85 g/mol CAS Number: 1311423-89-8 SMILES: CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F





#### **Mechanism of Action**

YF-2 functions as a highly selective, blood-brain-barrier permeable activator of histone acetyltransferases (HATs). Unlike many epigenetic modulators that act as inhibitors, YF-2 enhances the enzymatic activity of CBP/p300 and GCN5/PCAF. This activation is achieved through an allosteric mechanism.

Recent studies in the context of Diffuse Large B-Cell Lymphoma (DLBCL) have elucidated that YF-2 interacts with the bromodomain and RING domains of CBP/p300.[1][2] This interaction induces a conformational change in the catalytic pocket, facilitating increased acetylation.[1] Furthermore, YF-2 promotes the autoacetylation of CBP/p300, which is a critical step for maintaining their normal function and further enhancing their enzymatic activity.[1]

The downstream effects of YF-2-mediated HAT activation are profound, leading to increased acetylation of histone and non-histone proteins. A key consequence is the modulation of the p53:BCL6 axis. By inducing CBP/p300-mediated acetylation of p53 and BCL6, YF-2 can influence critical cellular processes such as apoptosis and cell cycle progression.[1][2] Additionally, YF-2 has been shown to upregulate the interferon-gamma pathway, leading to increased expression of MHC Class I and II, suggesting a role in restoring immune surveillance.[1]

### **Quantitative Data**

The following tables summarize the available quantitative data for the YF-2 compound, detailing its enzymatic activation, cellular activity, and biophysical interactions.

Table 1: In Vitro Enzymatic Activity of YF-2



Target Enzyme	Assay Type	Parameter	Value (μM)
СВР	Cell-free HAT activation	EC50	2.75[3]
p300	Cell-free p53 acetylation	EC50	6.05[1]
PCAF	Cell-free HAT activation	EC50	29.04[3]
GCN5	Cell-free HAT activation	EC50	49.31[3]
p300	Cell-free BCL6 acetylation	IC50	1.58[2]

Table 2: Cellular Activity of YF-2 in DLBCL Cell Lines

Cell Line	Genotype	Assay Type	Parameter	Value (μM)
OCI-Ly7	EP300 +/-	Annexin V / CellTiter Glo	IC50	14.05[1]
OCI-Ly7	Wild-type	Annexin V / CellTiter Glo	IC50	23.7[1]

Table 3: Biophysical Interaction of YF-2 with CBP/p300

Protein Domain	Assay Type	Parameter	Value (°C)
p300 catalytic core	Thermal Shift Assay	ΔTm	-2.9[1]
CBP catalytic core	Thermal Shift Assay	ΔTm	-3.4[1]
Bromodomain	Thermal Shift Assay	ΔTm	-5.6[1]

# **Experimental Protocols**



Detailed experimental protocols for YF-2 are not yet widely available in peer-reviewed literature. However, based on the nature of the compound and the reported assays, the following methodologies are representative of the techniques likely employed.

# Histone Acetyltransferase (HAT) Activity Assay (General Protocol)

This protocol describes a common method for measuring HAT activity, which can be adapted to assess the activation by YF-2.

- Reagent Preparation:
  - Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
  - Reconstitute recombinant HAT enzyme (CBP, p300, PCAF, or GCN5) in the reaction buffer.
  - Prepare a histone substrate solution (e.g., H3 or H4 peptides or core histones) in the reaction buffer.
  - Prepare a solution of Acetyl-Coenzyme A (Acetyl-CoA), which can be radiolabeled ([<sup>3</sup>H] or [<sup>14</sup>C]) or unlabeled depending on the detection method.
  - Prepare a stock solution of YF-2 in a suitable solvent (e.g., DMSO).
- Assay Procedure:
  - In a microplate, combine the reaction buffer, histone substrate, and varying concentrations of YF-2 (or vehicle control).
  - Initiate the reaction by adding the HAT enzyme and Acetyl-CoA.
  - Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
- Detection and Analysis:



- Radiometric Detection: If using radiolabeled Acetyl-CoA, spot the reaction mixture onto a filter paper, wash to remove unincorporated Acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter.
- Colorimetric/Fluorometric Detection: For unlabeled assays, the production of Coenzyme A
  can be coupled to a colorimetric or fluorometric reporter system.[4]
- Plot the measured activity against the concentration of YF-2 and fit the data to a doseresponse curve to determine the EC50 value.

#### **Thermal Shift Assay (TSA)**

TSA is used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.

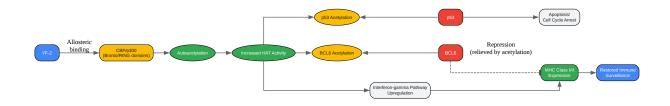
- Reagent Preparation:
  - Prepare a buffer solution for the protein of interest (e.g., HEPES buffer with appropriate salts).
  - Dilute the purified target protein (e.g., CBP/p300 catalytic core or bromodomain) to the desired concentration in the assay buffer.
  - Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
  - Prepare a stock solution of YF-2 in a suitable solvent (e.g., DMSO).
- Assay Procedure:
  - In a PCR plate, mix the protein solution, the fluorescent dye, and either YF-2 or a vehicle control.
  - Seal the plate and place it in a real-time PCR instrument.
- Data Acquisition and Analysis:



- Program the instrument to slowly increase the temperature in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
- Measure the fluorescence intensity at each temperature increment.
- Plot the fluorescence intensity versus temperature to generate a melting curve.
- The melting temperature (Tm) is the midpoint of the transition. The change in Tm (ΔTm) in the presence of YF-2 indicates a direct interaction.[5]

## **Signaling Pathways and Workflows**

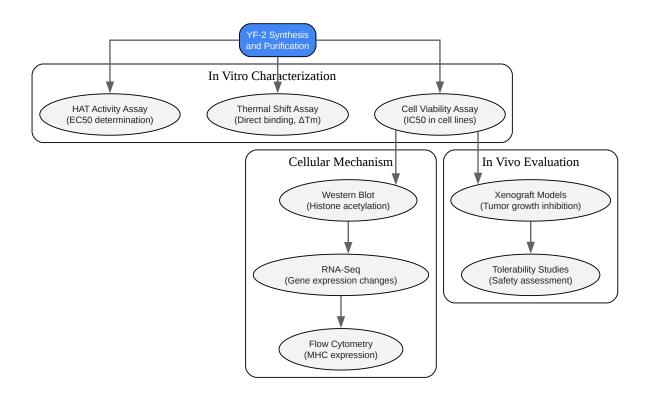
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of YF-2 in DLBCL and a general experimental workflow for its characterization.



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Caption: Proposed signaling pathway of YF-2 in DLBCL.





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Caption: General experimental workflow for the characterization of YF-2.



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